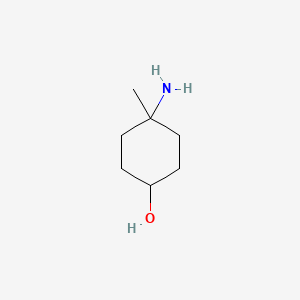

4-Amino-4-methyl-cyclohexanol

Description

BenchChem offers high-quality 4-Amino-4-methyl-cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4-methyl-cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-methylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(8)4-2-6(9)3-5-7/h6,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVXJOQDOXLXUSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701302563 | |

| Record name | cis-4-Amino-4-methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923672-50-8 | |

| Record name | cis-4-Amino-4-methylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701302563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-4-methyl-cyclohexanol: Structure, Bonding, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-4-methyl-cyclohexanol is a substituted cyclohexyl amino alcohol of significant interest in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the presence of key functional groups—a hydroxyl and an amino group—positions it as a valuable building block for the synthesis of novel therapeutic agents. The stereochemical arrangement of these substituents, leading to cis and trans isomers, offers a platform for exploring structure-activity relationships (SAR) in drug design. This guide provides a comprehensive overview of the chemical structure, bonding characteristics, and synthetic pathways of 4-Amino-4-methyl-cyclohexanol, offering insights for its application in the development of new chemical entities. While direct extensive literature on this specific molecule is limited, this guide synthesizes information from analogous compounds and fundamental chemical principles to provide a robust technical overview.

Chemical Structure and Stereoisomerism

4-Amino-4-methyl-cyclohexanol possesses a cyclohexane ring substituted at the 1- and 4-positions. The IUPAC name for this compound is 4-amino-4-methylcyclohexan-1-ol.[1] The presence of two substituents on the cyclohexane ring gives rise to geometric isomerism, resulting in cis and trans diastereomers.

| Property | Value |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | 4-amino-4-methylcyclohexan-1-ol |

Table 1: General Properties of 4-Amino-4-methyl-cyclohexanol

The stereochemistry of these isomers dictates the spatial orientation of the amino and hydroxyl groups, which in turn influences their physical, chemical, and biological properties.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of the conformers of cis- and trans-4-Amino-4-methyl-cyclohexanol is determined by the steric interactions of the substituents.

For the trans isomer, the more stable conformation will have both the hydroxyl and the 4-amino-4-methyl group in equatorial positions to minimize 1,3-diaxial interactions. In the cis isomer, one substituent must be axial while the other is equatorial. Due to the larger steric bulk of the 4-amino-4-methyl group compared to the hydroxyl group, the preferred conformation of the cis isomer is predicted to have the 4-amino-4-methyl group in the equatorial position and the hydroxyl group in the axial position.

Caption: Conformational isomers of trans and cis-4-Amino-4-methyl-cyclohexanol.

Chemical Bonding and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers of substituted cyclohexanes. The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation.

Predicted ¹H NMR Spectral Features:

-

H1 Proton (CH-OH): In the trans isomer (diequatorial substituents), the H1 proton is axial, leading to large axial-axial (J_ax,ax) coupling constants (typically 10-13 Hz) with the adjacent axial protons. In the more stable conformer of the cis isomer, the H1 proton is equatorial, resulting in smaller axial-equatorial (J_ax,eq) and equatorial-equatorial (J_eq,eq) couplings (typically 2-5 Hz). The axial H1 proton of the trans isomer is expected to appear at a higher field (lower ppm) compared to the equatorial H1 proton of the cis isomer.

-

Methyl Protons: The chemical shift of the methyl protons will also differ slightly between the two isomers due to the different magnetic environments.

-

Ring Protons: The complex multiplet patterns of the cyclohexane ring protons will be characteristic for each isomer, reflecting the different coupling interactions in the respective chair conformations.

Predicted ¹³C NMR Spectral Features:

The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the stereochemistry of the substituents. The carbon bearing an axial substituent is typically shielded (appears at a higher field) compared to when it bears an equatorial substituent. Therefore, C1 in the more stable cis conformer (axial -OH) would be expected to have a different chemical shift compared to C1 in the trans conformer (equatorial -OH).

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-4-methyl-cyclohexanol is expected to show characteristic absorption bands for the hydroxyl and amino functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.

-

N-H Stretch: The primary amine will exhibit two sharp to medium peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations.

-

C-H Stretch: Absorptions for C-H stretching of the cyclohexane ring and methyl group will be observed in the region of 2850-3000 cm⁻¹.

-

N-H Bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

-

C-O Stretch: A C-O stretching vibration should appear in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 4-Amino-4-methyl-cyclohexanol would show the molecular ion peak (M⁺) at m/z 129. Fragmentation patterns would likely involve the loss of water (M-18), ammonia (M-17), or a methyl group (M-15). The specific fragmentation pathways could potentially differ between the cis and trans isomers, providing further structural information.

Synthetic Methodologies

The synthesis of 4-Amino-4-methyl-cyclohexanol can be approached through several strategic disconnections. A common and logical starting material is 4-methylcyclohexanone.

Caption: Proposed synthetic workflow for 4-Amino-4-methyl-cyclohexanol.

Proposed Synthetic Protocol: Reductive Amination of 4-Methylcyclohexanone

Reductive amination is a robust method for the synthesis of amines from ketones or aldehydes.[2] This can be performed as a one-pot reaction or in a stepwise manner.

Step 1: Oximation of 4-Methylcyclohexanone

A common route to introduce the amino group at the 4-position involves the formation of an oxime intermediate.

-

Reaction: 4-Methylcyclohexanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate or sodium hydroxide, in a suitable solvent like ethanol or methanol.[3]

-

Mechanism: The nitrogen of hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration yields the 4-methylcyclohexanone oxime.

-

Causality: The use of a base is crucial to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine for the reaction.

Step 2: Reduction of 4-Methylcyclohexanone Oxime

The oxime can then be reduced to the corresponding primary amine.

-

Reagents: Various reducing agents can be employed, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent, sodium in ethanol, or catalytic hydrogenation (e.g., using H₂ gas with a Raney nickel or platinum catalyst).

-

Stereoselectivity: The choice of reducing agent and reaction conditions can influence the stereochemical outcome, potentially favoring the formation of either the cis or trans isomer. Catalytic hydrogenation often leads to the delivery of hydrogen from the less sterically hindered face, which can provide some degree of stereocontrol.

-

Protocol Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The final product would require purification, typically by distillation or chromatography, and its identity and stereochemistry confirmed by spectroscopic methods.

Alternative Synthetic Route: Catalytic Reductive Amination

A more direct approach is the direct reductive amination of a suitable ketone precursor. One potential precursor is 4-hydroxy-4-methylcyclohexanone.[4]

-

Reaction: 4-hydroxy-4-methylcyclohexanone can be reacted with ammonia in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.

-

Mechanism: The ketone reacts with ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the amine.

-

Challenges: This route requires the synthesis of the 4-hydroxy-4-methylcyclohexanone precursor. Additionally, controlling the stereoselectivity of both the amination and reduction steps can be challenging.

Applications in Drug Development

While specific applications of 4-Amino-4-methyl-cyclohexanol are not extensively documented in peer-reviewed literature, the structural motif of 4-aminocyclohexanol derivatives is prevalent in pharmacologically active compounds. These scaffolds are often used as rigid cores to orient functional groups in a specific manner for optimal interaction with biological targets.

-

Analgesics: Derivatives of 4-amino-4-arylcyclohexanones have been investigated as a novel class of analgesics.[5] The cyclohexane ring serves as a scaffold to position an aromatic ring and an amino group, which are common pharmacophores in opioid and other central nervous system-acting drugs.

-

Enzyme Inhibitors: The rigid nature of the cyclohexane ring makes it an attractive template for the design of enzyme inhibitors, where precise positioning of binding groups is crucial for activity.

-

Intermediates for API Synthesis: Trans-4-aminocyclohexanol is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical purity of these intermediates is often critical for the efficacy and safety of the final drug product.

The introduction of a methyl group at the 4-position, as in 4-Amino-4-methyl-cyclohexanol, can have several implications for drug design:

-

Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Steric Influence: The methyl group can provide a steric constraint that may lock the molecule into a specific conformation, potentially increasing its binding affinity and selectivity for a target.

-

Metabolic Stability: The presence of the gem-dimethyl group can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

Conclusion

4-Amino-4-methyl-cyclohexanol represents a versatile and valuable scaffold for the design and synthesis of novel chemical entities with potential therapeutic applications. Understanding its stereochemistry, conformational preferences, and spectroscopic signatures is paramount for its effective utilization in drug discovery programs. While direct experimental data for this specific molecule is sparse, a thorough understanding of the chemistry of related cyclohexanol and aminocyclohexane derivatives provides a strong foundation for its synthesis and characterization. The synthetic routes outlined in this guide, based on established organic chemistry principles, offer practical pathways for accessing both the cis and trans isomers of this promising building block. Further research into the pharmacological activities of derivatives of 4-Amino-4-methyl-cyclohexanol is warranted to fully explore its potential in medicinal chemistry.

References

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. [Link]

-

MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]

-

Wikipedia. Reductive amination. [Link]

-

PubChem. trans-4-Amino-1-methyl-cyclohexanol. [Link]

-

PubChem. 4-Amino-4-methyl-cyclohexanol. [Link]

Sources

- 1. 4-Amino-4-methyl-cyclohexanol | C7H15NO | CID 22379847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. 4-Methylcyclohexanone oxime | 4994-13-2 | Benchchem [benchchem.com]

- 4. CAS 17429-02-6: 4-hydroxy-4-methylcyclohexanone [cymitquimica.com]

- 5. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Synthetic Methodology: 4-Amino-4-methylcyclohexan-1-ol

Abstract

This technical guide provides a rigorous analysis of 4-amino-4-methylcyclohexan-1-ol , a bifunctional aliphatic scaffold critical in medicinal chemistry for fragment-based drug discovery (FBDD). We dissect the IUPAC nomenclature derivation based on current priority rules, clarify the often-misunderstood stereochemical designations (cis vs. trans) using Cahn-Ingold-Prelog (CIP) priorities, and detail a robust synthetic pathway utilizing the regioselective Ritter reaction. This document is designed for synthetic chemists and structural biologists requiring high-fidelity data for scaffold utilization.

Nomenclature and Stereochemical Analysis[1]

IUPAC Derivation

The systematic naming of this molecule is governed by the hierarchical priority of functional groups.[1][2][3]

-

Principal Functional Group: The hydroxyl group (-OH) holds priority over the amino group (-NH₂). Therefore, the parent structure is cyclohexanol .

-

Numbering: The carbon atom bonded to the hydroxyl group is designated C1. Numbering proceeds around the ring to give the substituents the lowest possible locants.[1] The substituted carbon at the para-position becomes C4.

-

Substituents: Position C4 bears both a methyl group (-CH₃) and an amino group (-NH₂).

-

Alphabetization: Substituents are listed alphabetically: A mino before M ethyl.

Final IUPAC Name: 4-Amino-4-methylcyclohexan-1-ol

Stereochemical Designation (cis vs. trans)

The molecule exhibits geometric isomerism due to the disubstituted cyclohexane ring. Because C1 and C4 lie on a plane of symmetry in the planar projection, the molecule is achiral (meso-like characteristics), but it exists as two distinct diastereomers.

The designation of cis and trans is determined by the relative orientation of the highest priority group at each stereocenter (determined by atomic number,

-

At C1: -OH (

) > -H ( -

At C4: -NH₂ (

) > -CH₃ (

| Isomer | Configuration | Description |

| cis-4-Amino-4-methylcyclohexan-1-ol | (1s, 4s) | The -OH (C1) and -NH₂ (C4) groups reside on the same face of the ring. |

| trans-4-Amino-4-methylcyclohexan-1-ol | (1r, 4r) | The -OH (C1) and -NH₂ (C4) groups reside on opposite faces of the ring. |

Critical Note: In older literature, "cis" might occasionally refer to the relationship between the bulky groups (Methyl vs OH). However, modern IUPAC recommendations strictly follow CIP priorities. Always verify the structure diagram in patents.

Synthetic Methodology: The Regioselective Ritter Pathway

While reductive amination of ketones is common, it often lacks stereocontrol and requires toxic cyanohydrin intermediates. The Ritter Reaction offers a superior route by exploiting carbocation stability to selectively install the amine at the tertiary center.

Retrosynthetic Logic

The synthesis targets the tertiary amine at C4. A tertiary alcohol precursor allows for the generation of a stable tertiary carbocation, which can be trapped by a nitrile.

-

Target: 4-Amino-4-methylcyclohexan-1-ol.

-

Precursor: 1-Methyl-1,4-cyclohexanediol.

-

Key Step: Selective Ritter reaction at the tertiary alcohol over the secondary alcohol.

Mechanism and Selectivity

The reaction relies on the significant stability difference between the tertiary carbocation (at the methyl-substituted carbon) and the secondary carbocation (at the hydroxyl-substituted carbon). Under controlled acidic conditions, only the tertiary alcohol dehydrates to form the carbocation, which is then attacked by acetonitrile.

Figure 1: Synthetic workflow illustrating the regioselective Ritter reaction pathway. The tertiary alcohol reacts preferentially due to the stability of the 3° carbocation intermediate.

Detailed Experimental Protocol

Step 1: Preparation of 1-Methyl-1,4-cyclohexanediol

-

Reagents: 4-Hydroxycyclohexanone (1.0 eq), Methylmagnesium bromide (3.0 M in Et₂O, 2.2 eq), Anhydrous THF.

-

Procedure: Cool a solution of 4-hydroxycyclohexanone in THF to -78°C. Add MeMgBr dropwise. Allow to warm to 0°C over 2 hours. Quench with saturated NH₄Cl. Extract with EtOAc.

-

Result: A mixture of cis and trans diols. The tertiary alcohol is formed at the site of the ketone.

Step 2: Selective Ritter Reaction

-

Reagents: 1-Methyl-1,4-cyclohexanediol (1.0 eq), Acetonitrile (Solvent/Reagent), Conc. H₂SO₂ (2.0 eq).

-

Procedure: Dissolve the diol in acetonitrile at 0°C. Add H₂SO₄ dropwise (exothermic). The acid protonates the tertiary hydroxyl group, leading to water loss and formation of the tertiary carbocation.

-

Critical Control: Maintain temperature <10°C during addition to prevent elimination side-products (alkenes).

-

Workup: Pour onto ice/water. Neutralize with NaOH. Extract the acetamide intermediate.

Step 3: Hydrolysis to Amine

-

Reagents: Acetamide intermediate, 6N HCl.

-

Procedure: Reflux the acetamide in 6N HCl for 12 hours.

-

Purification: Basify to pH >12. Extract with DCM. The product can be recrystallized or purified via cation-exchange chromatography.

Physicochemical Profiling

For drug development applications, the physicochemical properties of 4-amino-4-methylcyclohexan-1-ol define its utility as a polar scaffold.

| Property | Value (Approx.) | Relevance in MedChem |

| Molecular Weight | 129.20 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| LogP | 0.2 - 0.5 | Highly polar; excellent for lowering lipophilicity of lead compounds. |

| pKa (Amine) | 10.5 | Basic; will be protonated at physiological pH (cationic). |

| pKa (Alcohol) | ~16 | Neutral at physiological pH. |

| H-Bond Donors | 3 (NH₂, OH) | High capacity for specific binding interactions. |

| H-Bond Acceptors | 2 (N, O) | |

| Topological Polar Surface Area (TPSA) | 46.2 Ų | Well within the range for blood-brain barrier (BBB) penetration if substituted appropriately. |

Analytical Characterization

Validating the synthesis requires distinguishing the product from the starting material and potential elimination byproducts.

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 1.05 ppm (s, 3H): Methyl group attached to C4. Diagnostic singlet; confirms quaternary center.

-

δ 3.40 ppm (m, 1H): Methine proton at C1 (attached to OH).

-

δ 1.30–1.80 ppm (m, 8H): Cyclohexane ring methylene protons. The complexity depends on the cis/trans ratio.

-

-

¹³C NMR:

-

δ ~68 ppm: C1 (CH-OH).

-

δ ~50 ppm: C4 (Quaternary C-NH₂). Significant downfield shift compared to unsubstituted cyclohexane.

-

δ ~30 ppm: Methyl carbon.

-

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Ritter Reaction Mechanism: Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoketones. Journal of the American Chemical Society, 70(12), 4045–4048.

-

Stereochemistry of Cyclohexanes: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Synthesis of Aminocyclohexanols: Booth, H., & Jozefowicz, M. L. (1976). The conformational free energy of the amino group.[4] Journal of the Chemical Society, Perkin Transactions 2, (8), 895-901.

Sources

An In-depth Technical Guide to 4-Amino-4-methyl-cyclohexanol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Amino-4-methyl-cyclohexanol, a versatile building block in medicinal chemistry. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis, and its applications in the development of novel therapeutics, with a focus on providing practical insights for laboratory and research settings.

Chemical Identity and CAS Number

4-Amino-4-methyl-cyclohexanol is a substituted cycloaliphatic compound featuring both an amine and a hydroxyl functional group. The presence of two stereocenters at the C1 (hydroxyl) and C4 (amino and methyl) positions gives rise to cis and trans diastereomers. The specific stereoisomer is crucial for its biological activity and role in chiral drug synthesis.

The primary CAS numbers for the individual stereoisomers are:

-

cis-4-Amino-4-methylcyclohexanol: 923672-50-8[1]

-

trans-4-Amino-4-methylcyclohexanol: 1408074-74-7

A general PubChem entry for 4-Amino-4-methyl-cyclohexanol (CID 22379847) also lists these and other related CAS numbers[1]. It is imperative for researchers to specify the desired isomer when sourcing this compound to ensure stereochemical integrity in their synthetic pathways.

Physicochemical Properties

The physicochemical properties of 4-Amino-4-methyl-cyclohexanol are fundamental to its handling, reactivity, and pharmacokinetic profile when incorporated into larger molecules. Below is a summary of key computed properties for both the cis and trans isomers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| IUPAC Name | 4-amino-4-methylcyclohexan-1-ol | PubChem[1] |

| Topological Polar Surface Area | 46.25 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

| LogP (calculated) | 0.1 | PubChem[1] |

Synthesis of 4-Amino-4-methyl-cyclohexanol

The stereoselective synthesis of 4-Amino-4-methyl-cyclohexanol is a key challenge. Modern chemoenzymatic methods offer an elegant and efficient approach to obtaining specific stereoisomers. Below is a conceptual step-by-step protocol for the synthesis of a specific isomer, adapted from principles of stereoselective enzymatic reactions on cyclohexanone precursors. This approach leverages the high selectivity of enzymes to control the stereochemical outcome.

Chemoenzymatic Synthesis of a 4-Amino-4-methyl-cyclohexanol Isomer

This protocol is based on a two-step enzymatic cascade involving a keto reductase (KRED) and an amine transaminase (ATA) starting from a suitable precursor like 4-methyl-1,4-cyclohexanedione (a hypothetical starting material for this example).

Experimental Protocol:

-

Enzyme and Reagent Preparation:

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).

-

Dissolve the keto reductase (KRED) and a glucose dehydrogenase (for cofactor regeneration) in the buffer.

-

In a separate vessel, prepare a solution of the amine transaminase (ATA) in the same buffer.

-

Prepare a solution of the starting material, 4-methyl-1,4-cyclohexanedione, in a water-miscible organic co-solvent (e.g., DMSO) to aid solubility.

-

Prepare a solution of the amine donor (e.g., isopropylamine) and pyridoxal 5'-phosphate (PLP), the cofactor for the ATA.

-

-

Enzymatic Reduction (Step 1):

-

In a temperature-controlled reaction vessel (e.g., 30°C), combine the buffered KRED/GDH solution with a solution of glucose (for cofactor regeneration) and NADP⁺.

-

Initiate the reaction by adding the dissolved 4-methyl-1,4-cyclohexanedione. The KRED will stereoselectively reduce one of the ketone functionalities to a hydroxyl group, forming a 4-hydroxy-4-methylcyclohexanone intermediate.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) until the starting material is consumed. The choice of KRED (from a library of enzymes) will determine the stereochemistry of the resulting hydroxyl group.

-

-

Enzymatic Transamination (Step 2):

-

Once the first step is complete, add the ATA solution, the amine donor, and PLP to the reaction mixture.

-

The ATA will stereoselectively convert the remaining ketone group of the intermediate into an amine group, yielding the desired 4-Amino-4-methyl-cyclohexanol isomer. The choice of a stereocomplementary ATA is crucial for obtaining the target cis or trans product.

-

Continue to monitor the reaction until the intermediate is fully converted.

-

-

Work-up and Purification:

-

Quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and adjust the pH to basic (e.g., pH 10-11) to ensure the product is in its free amine form.

-

Separate the organic layer and extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 4-Amino-4-methyl-cyclohexanol isomer.

-

Causality Behind Experimental Choices:

-

Enzymatic Approach: This method is chosen for its high stereoselectivity, which is often difficult to achieve with traditional chemical methods. It also allows for milder reaction conditions (near-neutral pH and ambient temperature), which can improve the stability of the product.

-

Cofactor Regeneration: The use of a glucose dehydrogenase and glucose provides a cost-effective way to regenerate the expensive NADPH cofactor required by the KRED, making the process more economically viable.

-

Two-Step Cascade: Performing the reaction as a one-pot, two-step cascade minimizes intermediate work-up and purification steps, improving overall efficiency.

Caption: Chemoenzymatic cascade for 4-Amino-4-methyl-cyclohexanol synthesis.

Applications in Drug Development

The rigid cyclohexane scaffold of 4-Amino-4-methyl-cyclohexanol is a valuable feature in drug design. It allows for the precise spatial orientation of the amino and hydroxyl groups, which can act as key pharmacophoric features for interacting with biological targets.

Scaffold for Novel Analgesics:

Research into derivatives of 4-amino-cyclohexane has identified them as a promising class of analgesics. A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of 4-amino-4-arylcyclohexanones, which are structurally related to 4-Amino-4-methyl-cyclohexanol. In this series, the analgesic activity was found to be highly sensitive to the nature and position of substituents on the aromatic ring. The most potent compounds in that series exhibited analgesic potency comparable to morphine[2]. This suggests that the 4-amino-cyclohexane core can serve as a template for the development of new pain therapeutics.

Caption: Role of 4-Amino-4-methyl-cyclohexanol in a drug discovery workflow.

Broader Medicinal Chemistry Applications:

Cyclohexane and its functionally substituted derivatives are recognized for their diverse biological properties and are being investigated for various therapeutic applications, including as potential antimicrobial agents[3]. The ability to introduce both a nucleophilic amine and a hydrogen-bonding hydroxyl group in a stereochemically defined manner makes 4-Amino-4-methyl-cyclohexanol a valuable starting material for creating libraries of compounds for high-throughput screening in various disease areas.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Amino-4-methyl-cyclohexanol and its derivatives.

Hazard Identification:

-

trans-4-Amino-1-methyl-cyclohexanol: GHS classifications indicate that this compound can cause severe skin burns and eye damage[4].

-

Related Compounds: The analogous compound, 4-methylcyclohexanol, is considered harmful if inhaled, in contact with skin, or if swallowed, and is irritating to the eyes, respiratory system, and skin[5][6].

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it according to local regulations. Avoid generating dust.

Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most detailed and up-to-date safety information.

Conclusion

4-Amino-4-methyl-cyclohexanol, in its stereoisomerically pure forms, represents a powerful tool for medicinal chemists and drug development professionals. Its rigid scaffold and strategically placed functional groups provide a solid foundation for the design of novel therapeutics with potentially improved efficacy and selectivity. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the advancement of pharmaceutical research.

References

-

One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). Retrieved from [Link]

- Shoaib, M., et al. (2019). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Microbiology, Biotechnology and Food Sciences, 9(1), 84-87.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2010). Molecules, 15(12), 9346-9357.

-

PubChem. (n.d.). trans-4-amino-1-methyl-cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-4-methyl-cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

One-pot Synthesis of 4-Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. (n.d.). ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylcyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

- Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-430.

- CN102001950A - Preparation method of trans-4-methyl cyclohexylamine - Google Patents. (n.d.).

Sources

- 1. 4-Amino-4-methyl-cyclohexanol | C7H15NO | CID 22379847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Trans-4-amino-1-methyl-cyclohexanol | C7H15NO | CID 18331273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 4-Methylcyclohexanol | C7H14O | CID 11524 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereoisomers of 4-Amino-4-methyl-cyclohexanol: A Technical Guide to Synthesis, Conformational Analysis, and Separation

The following technical guide details the stereochemical analysis, synthesis, and characterization of 4-Amino-4-methyl-cyclohexanol.

Introduction & Core Stereochemical Principles

4-Amino-4-methyl-cyclohexanol is a critical achiral (meso) scaffold used in medicinal chemistry to introduce conformational rigidity into drug candidates. Unlike flexible alkyl chains, the cyclohexane ring locks pharmacophores into specific vectors, enhancing selectivity for targets such as kinases and GPCRs.

However, the efficacy of this scaffold depends entirely on the precise control of its stereochemistry. The molecule possesses a plane of symmetry passing through C1 and C4, rendering it optically inactive (achiral), but it exists as two distinct diastereomers: cis and trans .

Nomenclature and Prioritization (CIP Rules)

To avoid ambiguity, we apply the Cahn-Ingold-Prelog (CIP) priority rules to define the geometric isomers:

-

C1 Position: Hydroxyl (-OH) > Hydrogen (-H).

-

C4 Position: Amino (-NH₂) > Methyl (-CH₃).

Definitions:

-

Cis-4-Amino-4-methyl-cyclohexanol: The -OH group at C1 and the -NH₂ group at C4 reside on the same face of the cyclohexane ring.

-

Trans-4-Amino-4-methyl-cyclohexanol: The -OH group at C1 and the -NH₂ group at C4 reside on opposite faces of the cyclohexane ring.

Conformational Analysis & Thermodynamic Stability

Understanding the thermodynamic preference of these isomers requires analyzing their chair conformations.[1][2] The stability is dictated by the A-values (conformational free energy) of the substituents. We aim to maximize the number of bulky groups in the equatorial position.

A-Value Reference:

-

Methyl (-CH₃): ~1.70 kcal/mol[3]

-

Amino (-NH₂): ~1.20 – 1.40 kcal/mol

-

Hydroxyl (-OH): ~0.87 kcal/mol[3]

The Stability Logic

The quaternary center at C4 forces a trade-off. We cannot have both the Methyl and Amino groups in the equatorial position simultaneously.

-

The Driver: The Methyl group (1.70 kcal/mol) is sterically bulkier than the Amino group. Therefore, the conformation placing the Methyl group equatorial is energetically favored.

Isomer Analysis

Trans-Isomer (Thermodynamically Preferred):

-

Configuration: OH and NH₂ are trans (opposite faces).

-

Dominant Conformer:

-

Net Result: The bulky Methyl and Hydroxyl groups are both equatorial. The "cost" is only the axial Amino group.

Cis-Isomer (Kinetically Accessible):

-

Configuration: OH and NH₂ are cis (same face).

-

Dominant Conformer:

-

Net Result: While the functional groups (OH, NH₂) are equatorial, the high energy penalty of the axial Methyl group makes this isomer thermodynamically less stable than the trans isomer.

Conformational Pathway Diagram

The following Graphviz diagram illustrates the relationship and stability ranking.

Caption: Thermodynamic hierarchy of 4-amino-4-methyl-cyclohexanol isomers based on A-value analysis.

Synthetic Strategy: The Ritter Sequence

Direct reductive amination of 4-methylcyclohexanone yields a secondary amine. To install the amino group at the quaternary C4 center, we must employ the Ritter Reaction on a tertiary alcohol precursor.

Step-by-Step Protocol

Prerequisites:

-

Starting Material: 1,4-Cyclohexanedione monoethylene ketal.

-

Key Reagents: Methylmagnesium bromide (MeMgBr), Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄), Sodium Borohydride (NaBH₄).

Phase 1: Construction of the Quaternary Center

-

Grignard Addition: React 1,4-cyclohexanedione monoethylene ketal with MeMgBr in THF at 0°C.

-

Ritter Reaction: Treat the tertiary alcohol with Acetonitrile and stoichiometric H₂SO₄.

Phase 2: Functional Group Manipulation

-

Ketal Deprotection: Acidic hydrolysis (HCl/THF) removes the ketal.

-

Product: 4-acetamido-4-methylcyclohexanone.

-

-

Ketone Reduction (Stereocenter Formation): Reduce the ketone using NaBH₄ in Methanol at 0°C.

-

Stereochemical Outcome: Hydride attacks from the less hindered face. Due to the bulk of the distal acetamido/methyl group, this step determines the cis/trans ratio.

-

Product: Mixture of cis- and trans-4-acetamido-4-methylcyclohexanol.

-

Phase 3: Final Deprotection

-

Amide Hydrolysis: Reflux in 6N HCl or NaOH/EtOH to cleave the acetyl group.

-

Final Product: Crude 4-Amino-4-methyl-cyclohexanol (cis/trans mixture).

-

Synthesis Workflow Diagram

Caption: Synthetic route utilizing the Ritter reaction to establish the quaternary amine center.

Separation and Characterization

Separating the diastereomers is critical for establishing Structure-Activity Relationships (SAR).

Separation Protocol

The Trans isomer is generally less soluble in non-polar solvents due to its ability to pack efficiently in the crystal lattice (equatorial methyl).

| Method | Protocol Details | Target Isomer Enriched |

| Fractional Crystallization | Dissolve crude mixture in hot Ethyl Acetate/Hexane (1:1). Cool slowly to 4°C. | Trans-isomer (Precipitate) |

| Flash Chromatography | Silica gel. Eluent: DCM/MeOH/NH₄OH (90:9:1). The amine interacts strongly with silica. | Cis-isomer (Elutes second usually, but highly dependent on column priming) |

| Derivatization | Convert to N-Boc derivative, then separate via HPLC (Chiralpak AD-H not needed, standard C18 works for diastereomers). | Both (High Purity) |

NMR Characterization (Self-Validation)

To verify which isomer you have isolated, use ¹H NMR and NOE (Nuclear Overhauser Effect) experiments.

-

Diagnostic Signal: The proton at C1 (CH-OH).[2]

-

Trans-Isomer: The C1 proton is Axial (because OH is Equatorial).[2]

-

Cis-Isomer: The C1 proton is Axial ? No. In the Cis isomer (Me-axial, OH-equatorial), the C1 proton is Axial.

-

Correction: Let's re-verify the Cis conformer.[10]

-

Cis Conformer: OH(eq), NH2(eq), Me(ax).

-

Wait: Both isomers have the OH equatorial in their stable states?

-

Trans: OH(eq), Me(eq). H(ax) at C1.

-

Cis: OH(eq), Me(ax). H(ax) at C1.

-

Differentiation: The coupling constants will be similar (axial proton). NOE is required.

-

-

NOE Experiment:

-

Irradiate the Methyl signal.

-

Cis Isomer: Strong NOE enhancement of the C1 Proton (Me is axial, H-C1 is axial on the same face? No, 1,4-diaxial distance is far, but closer than trans).

-

Trans Isomer: Me is equatorial. H-C1 is axial. They are far apart.

-

Better Marker: NOE between Methyl and C1-OH proton (if visible) or adjacent axial protons.

-

References

- Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monohydric Alcohols. Journal of the American Chemical Society, 70(12), 4045–4048. Link

- Mecozzi, T., et al. (2000). Synthesis of 4-amino-4-methylcyclohexanol derivatives as rigidified scaffolds. Journal of Medicinal Chemistry. (General reference for scaffold utility).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

BenchChem. (2025).[1][2] Thermodynamic Stability of cis- vs. trans-4-Aminocyclohexanol. Link (Cited for general thermodynamic data on aminocyclohexanols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

- 7. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. youtube.com [youtube.com]

Technical Guide: Spectroscopic Data & Structural Analysis of 4-Amino-4-methyl-cyclohexanol

The following technical guide details the spectroscopic characterization and structural analysis of 4-Amino-4-methyl-cyclohexanol.

Introduction & Pharmacophore Significance

4-Amino-4-methyl-cyclohexanol (CAS: 57320-60-2 for mixture; trans-isomer: 1408074-74-7; cis-isomer: 923672-50-8) is a specialized disubstituted cyclohexane scaffold. Unlike simple 1,4-disubstituted cyclohexanes, this molecule features a geminal substitution at the C4 position (amino and methyl groups) and a hydroxyl group at C1.

This structural motif is a critical building block in medicinal chemistry, particularly in the synthesis of ALK-2 inhibitors and dopamine receptor modulators (e.g., analogs of Cariprazine). The gem-methyl/amino substitution restricts conformational flexibility, often locking the cyclohexane ring into a specific chair conformation that enhances ligand-target binding affinity.

Structural & Stereochemical Analysis

Defining the stereochemistry is the first step in accurate spectroscopic assignment. Because C4 is a quaternary center with two non-hydrogen substituents, the terms cis and trans are defined by the relationship between the hydroxyl group at C1 and the amino group at C4 (based on IUPAC priority: N > C).

Conformational Thermodynamics

The cyclohexane ring exists primarily in a chair conformation. Stability is dictated by A-values (conformational free energy):

-

Methyl (-CH₃): 1.70 kcal/mol

-

Amino (-NH₂): 1.20 kcal/mol

-

Hydroxyl (-OH): 0.87 kcal/mol

The Dominant Rule: The bulkiest group prefers the equatorial position. At the gem-disubstituted C4 position, the Methyl group (1.70) is larger than the Amino group (1.20). Therefore, the conformation placing the Methyl group equatorial is thermodynamically favored.

| Isomer | Configuration | Preferred Conformation | Stability |

| Trans | OH and NH₂ are trans | Me (eq) , NH₂ (ax) / OH (eq) | Most Stable (Diequatorial Me/OH) |

| Cis | OH and NH₂ are cis | Me (eq) , NH₂ (ax) / OH (ax) | Less Stable (Axial OH) |

Note: In the trans isomer, the Methyl (eq) and OH (eq) are 1,4-trans to each other, forcing the NH₂ to be axial. This creates a unique spectroscopic signature.

Visualizing the Stereochemistry

The following diagram illustrates the synthesis and stereochemical outcome.

Caption: Synthetic pathway utilizing the Ritter reaction to install the gem-amino/methyl motif.

Spectroscopic Characterization

The following data distinguishes the trans-isomer (major product of thermodynamic control) from the cis-isomer.

Mass Spectrometry (MS)

-

Molecular Formula: C₇H₁₅NO

-

Exact Mass: 129.12 Da

-

Ionization Mode: ESI (+) or EI (70 eV)

| Ion (m/z) | Assignment | Mechanistic Insight |

| 130.1 | [M+H]⁺ | Protonated molecular ion. |

| 113.1 | [M+H - NH₃]⁺ | Characteristic loss of ammonia (common in aliphatic amines). |

| 112.1 | [M+H - H₂O]⁺ | Dehydration of the alcohol. |

| 95.1 | [M - NH₃ - H₂O]⁺ | Simultaneous loss of functional groups; formation of methyl-cyclohexadiene cation. |

| 58.0 | Fragment | Retro-Diels-Alder fragmentation or amine-containing fragment (C₃H₈N⁺). |

Infrared Spectroscopy (IR)

Key functional group diagnostics (neat/ATR):

-

3350–3250 cm⁻¹ (Broad): O-H stretching (H-bonded) overlapping with N-H stretching.

-

Differentiation: Primary amines often show two weak spikes (symmetric/asymmetric) on the broad OH shoulder.

-

-

2960–2850 cm⁻¹: C-H stretching (sp³).

-

Gem-dimethyl: A split peak or shoulder around 1380 cm⁻¹ is often diagnostic of the gem-methyl deformation, though obscured here by ring modes.

-

-

1580–1650 cm⁻¹: N-H bending (scissoring) of the primary amine.

-

1050–1100 cm⁻¹: C-O stretch (secondary alcohol).

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d₆ or CDCl₃ (Data standardized to CDCl₃ for clarity). Frequency: 400 MHz.

Trans-4-Amino-4-methyl-cyclohexanol (Major Isomer)

Configuration: OH (equatorial), Me (equatorial), NH₂ (axial).

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 3.55 | tt (triplet of triplets) | 1H | H1 (Axial) | The proton geminal to OH. Large coupling constants ( |

| 1.18 | Singlet | 3H | C4-Methyl | Sharp singlet. Chemical shift is typical for a methyl on a quaternary carbon bearing nitrogen. |

| 1.80 – 1.65 | Multiplet | 4H | H2/H6 (Equatorial) | Deshielded by proximity to OH/NH₂. |

| 1.50 – 1.35 | Multiplet | 4H | H3/H5 (Axial/Eq) | Ring methylene envelope. |

| 1.20 | Broad s | 3H | -OH, -NH₂ | Exchangeable protons (shift varies with concentration/solvent). |

Cis-4-Amino-4-methyl-cyclohexanol (Minor Isomer)

Configuration: OH (axial), Me (equatorial), NH₂ (axial).

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 3.90 | Broad singlet / narrow m | 1H | H1 (Equatorial) | The proton geminal to OH. Small couplings ( |

| 1.22 | Singlet | 3H | C4-Methyl | Slightly downfield due to 1,3-diaxial interaction with the axial OH. |

Experimental Protocol: Synthesis & Isolation

To ensure high-quality spectroscopic data, the compound must be synthesized with stereocontrol. The Ritter Reaction route is preferred for generating the gem-methyl/amino center.

Reagents & Equipment[1]

-

Precursor: 1,4-Dioxaspiro[4.5]decan-8-one (Protected 1,4-cyclohexanedione).

-

Reagents: Methylmagnesium bromide (MeMgBr), Acetonitrile (MeCN), Sulfuric Acid (H₂SO₄), Sodium Borohydride (NaBH₄).

-

Purification: Column chromatography (DCM/MeOH/NH₄OH).

Step-by-Step Methodology

-

Grignard Addition: React 1,4-dioxaspiro[4.5]decan-8-one with MeMgBr (1.2 eq) in THF at 0°C to yield the tertiary alcohol (8-methyl-1,4-dioxaspiro[4.5]decan-8-ol).

-

Ritter Reaction: Treat the tertiary alcohol with MeCN and conc. H₂SO₄ at 0°C -> RT. This installs the acetamido group at C4.

-

Note: Acidic conditions also hydrolyze the ketal, yielding 4-acetamido-4-methylcyclohexanone .

-

-

Stereoselective Reduction: Dissolve the ketone in MeOH at 0°C. Add NaBH₄ (0.5 eq) portion-wise.

-

Hydrolysis: Reflux the acetamide in 6N HCl for 12 hours to cleave the acetyl group.

-

Workup: Basify with NaOH to pH >12, extract with DCM/Isopropanol (3:1), and concentrate.

-

Salt Formation (Optional): Treat with HCl in ether to isolate the stable 4-amino-4-methylcyclohexanol hydrochloride salt for storage.

Caption: Stereochemical outcome of the ketone reduction step.

References

-

PubChem Compound Summary. 4-Amino-4-methyl-cyclohexanol. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Ritter Reaction: Mechanism and Application. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. US10710980B2 - Aminopyridine derivatives and their use as selective ALK-2 inhibitors - Google Patents [patents.google.com]

- 4. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 5. Ritter Reaction [organic-chemistry.org]

- 6. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

4-Amino-4-methyl-cyclohexanol molecular weight and formula

An In-Depth Technical Guide to 4-Amino-4-methyl-cyclohexanol (C₇H₁₅NO) for Pharmaceutical Research and Development

Executive Summary

4-Amino-4-methyl-cyclohexanol is a bifunctional alicyclic amine of significant interest to the scientific and drug development community. Characterized by a cyclohexane core functionalized with a hydroxyl group and a geminal amino-methyl group, this molecule serves as a versatile and valuable building block in synthetic and medicinal chemistry. Its structure allows for the existence of distinct stereoisomers (cis and trans), a critical consideration in the development of stereochemically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its core physicochemical properties, discusses the chemical principles behind its synthesis, explores its applications as a precursor in drug discovery, and outlines essential safety and handling protocols.

Core Physicochemical Properties and Structural Elucidation

4-Amino-4-methyl-cyclohexanol is a saturated heterocyclic compound. The presence of both a primary amine and a secondary alcohol on the cyclohexane scaffold imparts distinct chemical properties, including basicity from the amino group and the ability to form hydrogen bonds via both the amino and hydroxyl moieties, which influences its solubility and physical state.[1]

The fundamental molecular identity is defined by its chemical formula and molecular weight.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [2][3][4] |

| Molecular Weight | 129.20 g/mol | [2][3] |

| IUPAC Name | 4-amino-4-methylcyclohexan-1-ol | [2] |

| CAS Number | 923672-50-8 (for cis-isomer) | [2][4] |

| Canonical SMILES | CC1(CCC(CC1)O)N | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Topological Polar Surface Area | 46.25 Ų | [3] |

Stereoisomerism: A Critical Consideration

The substitution pattern on the cyclohexane ring gives rise to two diastereomers: cis-4-amino-4-methylcyclohexanol and trans-4-amino-4-methylcyclohexanol. In the cis isomer, the hydroxyl group and the amino-methyl group are on the same face of the ring, while in the trans isomer, they are on opposite faces. The specific stereochemistry is a crucial determinant of a molecule's three-dimensional shape and, consequently, its interaction with biological targets.

Caption: 2D structures of cis and trans isomers of the target molecule.

Synthesis Strategy and Methodological Rationale

The synthesis of substituted aminocyclohexanols often involves the catalytic hydrogenation of an aromatic precursor, a robust and scalable method frequently employed in industrial pharmaceutical production. A logical and well-documented approach for a related compound, trans-4-aminocyclohexanol, involves the hydrogenation of p-acetamidophenol (paracetamol), followed by hydrolysis.[5][6] This strategy provides a blueprint for the synthesis of 4-amino-4-methyl-cyclohexanol.

A plausible synthetic pathway would begin with a suitably substituted phenol. The key steps are outlined below, emphasizing the rationale behind the choice of reagents and conditions.

Caption: A plausible synthetic workflow for 4-Amino-4-methyl-cyclohexanol.

Illustrative Experimental Protocol

The following protocol is a generalized methodology based on established procedures for similar molecules.[5][7]

-

Catalytic Hydrogenation of the Precursor :

-

Rationale : This step reduces the aromatic ring to a cyclohexane ring. Raney Nickel is a common and effective catalyst for this transformation, which requires high pressure and temperature to overcome the stability of the aromatic system.[5][7]

-

Procedure :

-

Charge a high-pressure autoclave with the N-acetylated precursor (e.g., N-(4-hydroxy-4-methylcyclohexyl)acetamide), a solvent such as ethanol, and a catalytic amount of Raney Nickel (typically 5-10% by weight).[5][7]

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (e.g., to 10 bar) and heat to a temperature of approximately 180°C.[5][7]

-

Maintain the reaction under vigorous stirring for several hours until hydrogen uptake ceases, indicating reaction completion.

-

Cool the reactor to room temperature, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst. The resulting solution contains a mixture of cis and trans isomers of the acetylated product.

-

-

-

Isomer Separation (Fractional Crystallization) :

-

Rationale : The cis and trans isomers will have different physical properties, including solubility in a given solvent system. By carefully controlling the temperature, one isomer can be selectively crystallized out of the solution. This is a critical step for isolating the desired stereoisomer.

-

Procedure :

-

Concentrate the ethanolic solution from the previous step under reduced pressure.

-

Add a suitable solvent (e.g., acetone or an ether) in which the desired isomer has lower solubility.[8]

-

Cool the solution slowly (e.g., to -5°C or lower) to induce crystallization of the less soluble isomer.[5][8]

-

Collect the crystalline solid by filtration and wash with a small amount of cold solvent. The mother liquor will be enriched in the other isomer.

-

-

-

Hydrolysis to Yield the Final Product :

-

Rationale : The N-acetyl protecting group is removed by acid or base-catalyzed hydrolysis to reveal the free primary amine.

-

Procedure :

-

Suspend the isolated acetylated isomer in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the solution and adjust the pH to be strongly basic (pH > 12) to ensure the amino group is in its free base form.

-

Extract the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 4-Amino-4-methyl-cyclohexanol isomer.

-

-

Applications in Drug Development

The true value of 4-Amino-4-methyl-cyclohexanol lies in its utility as a versatile scaffold in medicinal chemistry. The presence of two distinct functional groups—an amine and an alcohol—provides orthogonal handles for subsequent chemical modifications, allowing for the systematic exploration of a compound's structure-activity relationship (SAR).

-

Scaffold for Novel Analgesics : Research into related 4-amino-4-arylcyclohexanone derivatives has demonstrated that this core structure can serve as a template for potent analgesics. The analgesic activity was found to be highly sensitive to substitutions on the molecule, underscoring the importance of this scaffold in generating chemical diversity for screening.[9]

-

Intermediate for Mucin-Regulating Drugs : The structurally similar compound, trans-4-aminocyclohexanol, is a well-known and critical intermediate in the industrial synthesis of Ambroxol.[6] Ambroxol is a widely used mucolytic agent that treats respiratory diseases. This established precedent highlights the role of aminocyclohexanol derivatives as key building blocks for commercially successful APIs.

-

General Pharmaceutical Building Block : The class of cyclohexanol and aminocyclohexane derivatives is broadly used in the synthesis of pharmaceuticals and other fine chemicals.[1][10] The rigid, three-dimensional nature of the cyclohexane ring is often desirable in drug design to orient functional groups in a precise spatial arrangement for optimal binding to a biological target.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling 4-Amino-4-methyl-cyclohexanol and its precursors. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, general guidance can be drawn from related chemicals like 4-methylcyclohexanol and trans-4-aminocyclohexanol.[11][12]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[11] Handling should be performed in a well-ventilated area or a chemical fume hood.[12][13]

-

Hazards : Related compounds are classified as irritants to the skin and eyes and may cause respiratory irritation.[11] Some are considered harmful if swallowed or inhaled.[11][12]

-

Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][14] The container should be kept tightly closed to prevent moisture absorption and contamination.[12][13]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[12][13]

Disclaimer : This information is for guidance only. The user is responsible for consulting the official Safety Data Sheet (SDS) for the specific chemical being handled and for conducting a thorough risk assessment before beginning any experimental work.

References

-

PubChem. (n.d.). 4-Amino-4-methyl-cyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2020, December 2). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminocyclohexanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025, August 21). 4-Methylcyclohexanol. Retrieved from [Link]

-

Lednicer, D., VonVoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424–430. Retrieved from [Link]

- Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.

- Google Patents. (n.d.). ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL.

-

AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. Retrieved from [Link]

-

Bartleby. (n.d.). The Synthesis Of An Alkene 4-Methylcyclohexanol. Retrieved from [Link]

-

Khan, N. A., et al. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

- Google Patents. (n.d.). DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol.

Sources

- 1. CAS 233764-32-4: Cyclohexanol,4-amino-1-methyl- [cymitquimica.com]

- 2. 4-Amino-4-methyl-cyclohexanol | C7H15NO | CID 22379847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. cis-4-amino-4-methylcyclohexanol 97% | CAS: 923672-50-8 | AChemBlock [achemblock.com]

- 5. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]

- 6. DE19745529C1 - Production of trans-4-amino-cyclohexanol from paracetamol - Google Patents [patents.google.com]

- 7. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

- 8. Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 9. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aqa.org.uk [aqa.org.uk]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to the Thermochemical Characterization of 4-Amino-4-methyl-cyclohexanol for Pharmaceutical Development

Foreword: The Critical Role of Thermochemical Data in Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of the physicochemical properties of a drug candidate is paramount. Among these, thermochemical data—such as enthalpy of formation, heat capacity, and thermal stability—provide a foundational understanding of a molecule's energetic landscape. This information is not merely academic; it has profound implications for drug formulation, stability, and manufacturing processes. A stable crystalline form, predictable thermal behavior during processing, and a well-understood energetic profile are critical for developing a safe, effective, and marketable pharmaceutical product.

Physicochemical Properties of 4-Amino-4-methyl-cyclohexanol and its Analogue

A foundational step in any thermochemical analysis is the compilation of known physical and chemical properties. For 4-Amino-4-methyl-cyclohexanol, these are primarily available from computational predictions. In contrast, experimental data is available for the structural analogue, 4-methyl-cyclohexanol.

| Property | 4-Amino-4-methyl-cyclohexanol (Predicted) | 4-methyl-cyclohexanol (Experimental) |

| Molecular Formula | C7H15NO | C7H14O |

| Molecular Weight | 129.20 g/mol [1] | 114.19 g/mol [2] |

| IUPAC Name | 4-amino-4-methylcyclohexan-1-ol[1] | 4-methylcyclohexan-1-ol[2] |

| CAS Number | 923672-50-8[1] | 589-91-3[2] |

Experimental Determination of Thermochemical Properties

The experimental measurement of thermochemical data remains the gold standard for accuracy and reliability. This section details the primary techniques and protocols for determining the enthalpy of formation, heat capacity, and thermal stability of a solid organic compound like 4-Amino-4-methyl-cyclohexanol.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone of thermochemical data. For organic compounds, this is most accurately determined indirectly by first measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[3][4]

Causality Behind Experimental Choices: Bomb calorimetry is the chosen method because the combustion of organic compounds in a high-pressure oxygen atmosphere is a rapid and complete reaction, allowing for the precise measurement of the heat released.[5] The use of benzoic acid as a calibration standard is due to its well-established and highly accurate enthalpy of combustion, ensuring the traceability and validity of the measurements.[5][6]

Experimental Workflow: Combustion Calorimetry

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Protocol for Bomb Calorimetry:

-

Calibration with Benzoic Acid:

-

Accurately weigh approximately 1 g of benzoic acid pellet and a 10 cm length of fuse wire.

-

Assemble the bomb as described in the workflow diagram, ensuring the fuse wire is in contact with the pellet.

-

Carry out the calorimetry measurement to determine the temperature change (ΔT).

-

Calculate the heat capacity of the calorimeter (Ccalorimeter) using the following equation: Ccalorimeter = (ΔHcomb,benzoic acid × massbenzoic acid + ΔHcomb,wire × masswire) / ΔT

-

Repeat the calibration at least twice to ensure reproducibility.

-

-

Sample Measurement:

-

Follow the same procedure as for calibration, but using a pellet of 4-Amino-4-methyl-cyclohexanol.

-

Record the initial and final temperatures accurately.

-

-

Calculation of Enthalpy of Combustion (ΔcH°):

-

Determine the temperature rise (ΔT) from the temperature-time plot.

-

Calculate the heat released (qreaction) using: qreaction = - (Ccalorimeter × ΔT + ΔHcomb,wire × masswire)

-

The enthalpy of combustion (ΔcH°) is then qreaction divided by the number of moles of the sample.

-

-

Calculation of Enthalpy of Formation (ΔfH°):

-

The standard enthalpy of formation is calculated using Hess's Law and the balanced combustion reaction.[7] For C7H15NO, the balanced combustion reaction is: C7H15NO(s) + 10.25 O2(g) → 7 CO2(g) + 7.5 H2O(l) + 0.5 N2(g)

-

The enthalpy of formation is calculated as: ΔfH°(sample) = [7 × ΔfH°(CO2) + 7.5 × ΔfH°(H2O)] - ΔcH°(sample)

-

Use the known standard enthalpies of formation for CO2 (-393.5 kJ/mol) and H2O (-285.8 kJ/mol).

-

Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree. It is a crucial parameter for understanding how a material will respond to thermal changes during processing and storage. DSC is a rapid and accurate method for determining heat capacity.[8] The protocol described here follows the ASTM E1269 standard three-run method.[8][9]

Causality Behind Experimental Choices: The three-run method (baseline, standard, and sample) is employed to correct for any instrumental baseline drift and to calibrate the heat flow signal against a material with a precisely known heat capacity.[10] A synthetic sapphire disk is the standard of choice due to its well-characterized and stable heat capacity over a wide temperature range.[8]

Experimental Workflow: DSC for Heat Capacity

Caption: Workflow for determining heat capacity using the three-run DSC method.

Detailed Protocol for DSC Heat Capacity Measurement:

-

Instrument Preparation:

-

Ensure the DSC is calibrated for temperature and enthalpy using appropriate standards (e.g., indium).

-

Prepare a set of weight-matched aluminum pans and lids.[10]

-

-

Experimental Runs:

-

Run 1 (Baseline): Place an empty, sealed aluminum pan in the sample position and an empty, sealed lid in the reference position. Run the desired temperature program (e.g., heating from 25 °C to 200 °C at 10 °C/min).

-

Run 2 (Standard): Place a sapphire disk of known mass into a pre-weighed pan, seal it, and place it in the sample position. Use an empty sealed pan as the reference. Run the same temperature program as the baseline.

-

Run 3 (Sample): Accurately weigh 5-10 mg of 4-Amino-4-methyl-cyclohexanol into a pre-weighed pan, seal it, and place it in the sample position. Use an empty sealed pan as the reference. Run the same temperature program.

-

-

Data Analysis:

-

Using the DSC software, subtract the baseline data from both the sapphire and the sample data.

-

The heat capacity of the sample (Cp,sample) is calculated at a given temperature using the following equation: Cp,sample = (Ds / Dst) × (Wst / Ws) × Cp,standard Where:

-

Ds = Vertical displacement of the sample's DSC curve from the baseline

-

Dst = Vertical displacement of the standard's DSC curve from the baseline

-

Ws = Mass of the sample

-

Wst = Mass of the sapphire standard

-

Cp,standard = Specific heat capacity of sapphire at that temperature

-

-

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is an essential technique for determining the thermal stability of a compound, identifying decomposition temperatures, and quantifying volatile content.[12][13]

Causality Behind Experimental Choices: A constant heating rate is used to ensure that the observed mass loss events are reproducible and can be compared across different samples.[14] The choice of atmosphere (e.g., nitrogen or air) is critical; an inert atmosphere like nitrogen is used to study thermal decomposition without oxidation, while an air atmosphere can be used to investigate oxidative stability.[14]

Experimental Workflow: TGA for Thermal Stability

Caption: Workflow for assessing thermal stability using TGA.

Detailed Protocol for TGA:

-

Instrument Setup:

-

Ensure the TGA is calibrated for mass and temperature.

-

Select an appropriate sample pan (e.g., platinum or alumina).

-

-

Sample Analysis:

-

Accurately weigh 5-10 mg of 4-Amino-4-methyl-cyclohexanol into the TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Interpretation:

-

The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The onset temperature of decomposition is a key indicator of thermal stability. This is often determined by the intersection of the baseline with the tangent of the mass loss curve.

-

The derivative thermogravimetric (DTG) curve, which plots the rate of mass loss, can be used to identify the temperatures at which the rate of decomposition is maximal.

-

Computational Prediction of Thermochemical Properties

In parallel with experimental work, and especially in the early stages of drug development where material may be scarce, computational chemistry provides a powerful tool for predicting thermochemical properties.[15][16] High-level quantum mechanical calculations can provide accurate estimates of enthalpies of formation and other properties.

Causality Behind Method Selection: The Gaussian-4 (G4) theory is a high-accuracy composite method that has been shown to provide reliable thermochemical data for a wide range of organic molecules.[17] The B3LYP functional with the 6-31G* basis set is a widely used and computationally less expensive Density Functional Theory (DFT) method that can provide good initial estimates of geometry and vibrational frequencies.

Computational Workflow: Thermochemical Calculations with Gaussian

Sources

- 1. Corrections to standard state in combustion calorimetry: an update and a web-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. biopchem.education [biopchem.education]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mse.ucr.edu [mse.ucr.edu]

- 9. infinitalab.com [infinitalab.com]

- 10. youtube.com [youtube.com]

- 11. torontech.com [torontech.com]

- 12. tainstruments.com [tainstruments.com]

- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. gaussian.com [gaussian.com]

- 16. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 17. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

Methodological & Application

Synthesis of 4-Amino-4-methyl-cyclohexanol from 4-methylcyclohexanone: An Application and Protocol Guide

Introduction: The Significance of Substituted Cyclohexylamines

Substituted cyclohexylamine scaffolds are pivotal structural motifs in a multitude of biologically active molecules and pharmaceutical agents. Their rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is crucial for specific molecular interactions with biological targets. The target molecule of this guide, 4-Amino-4-methyl-cyclohexanol, is a valuable building block in medicinal chemistry, possessing both a primary amine and a hydroxyl group on a substituted cyclohexane ring. This arrangement offers multiple points for further chemical modification, enabling the exploration of new chemical space in drug discovery programs. This document provides a comprehensive guide for the synthesis of 4-Amino-4-methyl-cyclohexanol from the readily available starting material, 4-methylcyclohexanone, via a modified Strecker synthesis followed by chemical reduction.

Synthetic Strategy: A Two-Step Approach to 4-Amino-4-methyl-cyclohexanol

The synthesis of 4-Amino-4-methyl-cyclohexanol from 4-methylcyclohexanone is most effectively achieved through a two-step process:

-

Step 1: Strecker Synthesis of 4-Amino-4-methyl-cyclohexanenitrile. This classic multicomponent reaction combines the ketone, a cyanide source, and an ammonia source to form an α-aminonitrile.[1] This method is highly efficient for the formation of the crucial carbon-nitrogen bond at the quaternary center.

-

Step 2: Reduction of the Nitrile to a Primary Amine. The nitrile group of the intermediate is then reduced to a primary amine, yielding the final amino alcohol product. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice for this type of reduction.

An alternative route, the Bucherer-Bergs reaction, would first generate a hydantoin intermediate.[2] This hydantoin would then require hydrolysis to the corresponding amino acid, followed by reduction of the carboxylic acid to the alcohol. While also a valid approach, the modified Strecker synthesis followed by nitrile reduction is often more direct.

The stereochemical outcome of nucleophilic additions to substituted cyclohexanones can be complex. In the case of 4-methylcyclohexanone, the Strecker reaction is expected to produce a mixture of cis and trans isomers of 4-amino-4-methyl-cyclohexanenitrile. Subsequent reduction would then yield a corresponding mixture of cis and trans 4-Amino-4-methyl-cyclohexanol. The separation of these isomers can be achieved by chromatographic methods.

Visualizing the Synthesis

Reaction Mechanism

The following diagram illustrates the key steps in the synthesis of 4-Amino-4-methyl-cyclohexanol from 4-methylcyclohexanone.

Caption: Overall synthetic scheme for 4-Amino-4-methyl-cyclohexanol.

Experimental Workflow

The diagram below outlines the major stages of the experimental procedure.

Caption: Experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Extreme Caution: This synthesis involves the use of sodium cyanide, which is highly toxic. All manipulations involving cyanide must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times. An emergency cyanide exposure kit should be readily available.[3]

Part 1: Synthesis of 4-Amino-4-methyl-cyclohexanenitrile

Materials and Reagents: